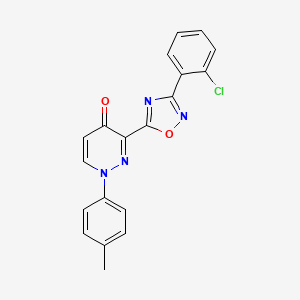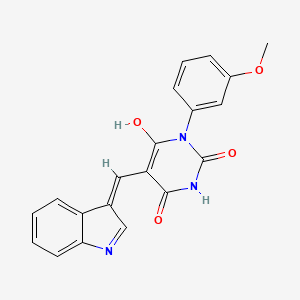
5-(1H-Indol-3-ylmethylene)-1-(3-methoxy-phenyl)-pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1H-Indol-3-ylmethylene)-1-(3-methoxy-phenyl)-pyrimidine-2,4,6-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Indirubin-3'-monoxime and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Synthesis Methods and Properties
Catalyst-Free Synthesis : A catalyst-free synthesis method for 5-(1H-Indol-3-ylmethylene)pyrimidine derivatives, which are of pharmaceutical interest, has been developed. This approach features mild reaction conditions, high yields, and eco-friendliness (Brahmachari & Nayek, 2017).
Molecular Docking Studies : Novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives were synthesized and evaluated for anticancer activity against cervical cancer cell lines. Molecular docking analysis was conducted to understand their interactions with target proteins (Kumar et al., 2018).
Photovoltaic Applications : Indole-based photosensitizers, including 5-((5-(4-(diphenylamino)phenyl)-1-hexyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, have been synthesized for use in dye-sensitized solar cells (DSSCs). Their photovoltaic properties were analyzed, showing enhanced power conversion efficiencies (Babu et al., 2016).
Crystal Structure Analysis : The crystal structure, Hirshfeld surface, and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole were studied. This provided insights into the molecular geometry and electronic spectra of such compounds (Barakat et al., 2017).
Potential Therapeutic Applications
Antimicrobial Activity : Pyrimidine derivatives containing 5-(1H-indol-1-yl) groups have demonstrated significant antimicrobial activity, highlighting the potential therapeutic applications of these compounds in treating infections (Chauhan, 2017).
Antiviral Properties : Certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retroviruses, suggesting their potential application in antiviral therapies (Hocková et al., 2003).
Anti-Inflammatory Activities : Some thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to 5-(1H-Indol-3-ylmethylene)pyrimidine compounds, have demonstrated moderate anti-inflammatory activity, offering potential for the development of new anti-inflammatory drugs (Tozkoparan et al., 1999).
Antitumor Properties : Bis-indole derivatives, which include structures similar to 5-(1H-Indol-3-ylmethylene)pyrimidine, have shown significant antitumor activity, indicating their potential use in cancer treatment (Andreani et al., 2008).
properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(3-methoxyphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-27-14-6-4-5-13(10-14)23-19(25)16(18(24)22-20(23)26)9-12-11-21-17-8-3-2-7-15(12)17/h2-11,25H,1H3,(H,22,24,26)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBESKJZOHAWRHS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Indol-3-ylmethylene)-1-(3-methoxy-phenyl)-pyrimidine-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)
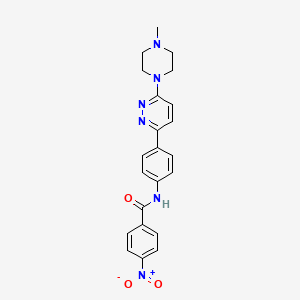

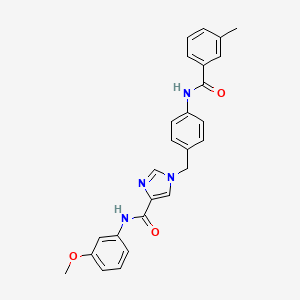
![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)
![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)
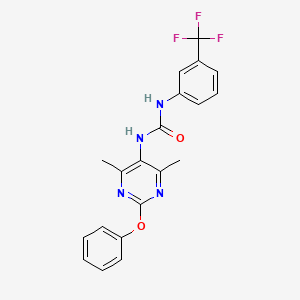
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)
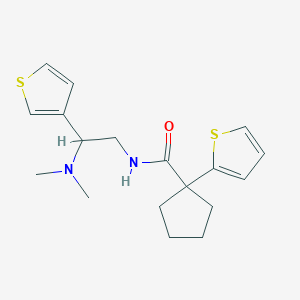

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)
![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)

